1-N-butyl-1-N-methylbenzene-1,4-diamine
Description
Significance of N-Alkyl Substituted Phenylenediamines in Contemporary Chemical Research
N-Alkyl substituted phenylenediamines are a class of compounds with significant industrial and research applications, primarily owing to their antioxidant and antiozonant properties. nih.govwikipedia.org These molecules can donate a hydrogen atom or an electron, which allows them to interfere with oxidation processes, thereby preventing the degradation of various materials. researchgate.net
For instance, compounds like N,N′-di-sec-butyl-p-phenylenediamine are widely used as antioxidants in industrial fluids such as turbine oils, hydraulic fluids, and lubricants. wikipedia.org They are particularly effective in hydrocarbon products with high alkene content. wikipedia.org Another well-known analogue, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), is a crucial antiozonant in the rubber industry, protecting tires from degradation caused by ozone exposure. nih.gov
The utility of this class of compounds also extends to polymer science, where they can act as polymerization inhibitors. wikipedia.org Furthermore, their unique electrochemical and spectrochemical properties, characterized by low oxidation potentials and the formation of stable radical cations, make them valuable in the development of electrochromic materials and as color developers in photography and hair dyes. researchgate.net However, the widespread use and environmental presence of some N-substituted p-phenylenediamines, such as N-(1,3-dimethybutyl)-N'-phenyl-p-phenylenediamine (6PPD), have raised concerns, leading to research into their potential association with oxidative stress and liver damage in humans. nih.gov
Evolution of Research on Aromatic Diamine Systems
Research into aromatic diamine systems has evolved considerably over the decades. Early research, dating back to the mid-20th century, was heavily focused on fundamental synthetic chemistry, with chemists exploring new routes to create N-substituted phenylenediamines. rsc.org The primary goal was to develop novel molecular structures and understand their basic chemical reactivity.
As industrial chemistry advanced, the focus shifted towards harnessing the specific properties of these compounds. This led to extensive research and development of phenylenediamines as additives for polymers and petroleum products, where their ability to prevent oxidative degradation proved highly valuable. wikipedia.orgmintchem.com This era saw the commercialization of numerous proprietary antioxidant and antiozonant formulations based on these core structures.
In more recent times, the field has expanded into more specialized areas. Researchers are now investigating the electrochemical properties of N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives for applications in materials science, such as electrochromic devices. researchgate.net Concurrently, the growing field of environmental and toxicological chemistry has begun to scrutinize the biological impact of these widely used chemicals and their degradation products, examining their occurrence in the environment and potential effects on living organisms. nih.gov The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in detecting and quantifying these compounds in complex samples. chromatographyonline.com
Identification of Key Knowledge Gaps Pertaining to 1-N-butyl-1-N-methylbenzene-1,4-diamine
Despite the extensive body of research on the broader class of N-alkyl substituted phenylenediamines, a significant knowledge gap exists specifically for this compound. A review of current scientific literature reveals a distinct lack of dedicated studies on this particular compound.
Most of the available information is limited to entries in chemical supplier catalogs, which provide basic identifiers and physicochemical data but no detailed experimental research. chemicalregister.comchemscene.com While the reactivity and potential applications of this compound can be inferred from its structural analogues, there is no specific data on its performance as an antioxidant or antiozonant, its electrochemical behavior, or its toxicological profile.
Table 2: Comparison of Research Status: this compound vs. Related Compounds
| Compound | CAS Number | Key Research Areas |
|---|---|---|
| This compound | 104178-20-3 | Basic identification data only |
| N,N'-di-sec-butyl-p-phenylenediamine | 101-96-2 | Industrial antioxidant, polymerization inhibitor wikipedia.org |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | 101-72-4 | Rubber antiozonant, known allergen nih.gov |
This lack of specific research means that key questions remain unanswered. For example, how do the specific alkyl substituents (one butyl and one methyl group on the same nitrogen) influence its antioxidant efficacy compared to symmetrically substituted diamines? What are its degradation pathways in the environment? Without targeted research, the potential applications and hazards of this compound remain speculative, representing a clear gap in the current understanding of aromatic diamine chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-butyl-4-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-4-9-13(2)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMIAPOPTRUFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1 N Butyl 1 N Methylbenzene 1,4 Diamine
Advanced Synthetic Routes to 1-N-butyl-1-N-methylbenzene-1,4-diamine
The synthesis of N-alkylated p-phenylenediamines can be approached through various methods, primarily involving the alkylation of p-phenylenediamine (B122844) or its derivatives. For a dissymmetrically substituted compound like this compound, a stepwise alkylation is generally required.
A plausible synthetic pathway could commence with the monomethylation of p-phenylenediamine, followed by butylation. Alternatively, N-methylaniline could be nitrosated or coupled with a diazonium salt, followed by reduction and subsequent butylation of the resulting N-methyl-p-phenylenediamine. Another approach involves the reductive amination of p-nitroaniline with formaldehyde (B43269) to introduce the methyl group, followed by reduction of the nitro group to an amine, and subsequent butylation. A related patented method describes the preparation of N-substituted-N'-phenyl-p-phenylenediamines from a mixture of N-phenyl-p-quinoneimine and p-hydroxydiphenylamine, which could be adapted. google.com
Reductive alkylation is a key strategy for synthesizing N-alkyl-N'-phenyl-p-phenylenediamines. google.com This can be adapted for this compound, potentially starting from 4-amino-N-methylaniline and reacting it with butanal or butanone under reducing conditions.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions such as dialkylation. Key parameters to consider include the choice of solvent, temperature, catalyst, and the nature of the alkylating and reducing agents.
For N-alkylation reactions, controlling the stoichiometry of the alkylating agent is critical to prevent the formation of undesired di- and tri-substituted products. The use of a suitable base is also important to neutralize any acid formed during the reaction, which can affect the nucleophilicity of the amine. Temperature control is essential, as higher temperatures can lead to increased side product formation. researchgate.net A Russian patent describes an improved method for preparing N-alkyl-N'-phenyl or N,N'-dialkyl-p-phenylenediamines by alkylating p-aminodiphenylamine or p-phenylenediamine with C5-C10 alcohols at elevated temperatures in the presence of potassium hydroxide, which could be adapted for the synthesis of the target molecule. google.com
The following interactive table summarizes key parameters that can be optimized for the synthesis of N-alkylated p-phenylenediamines, based on general principles and findings for related compounds.
| Parameter | Conditions to Optimize | Rationale for Optimization |
| Solvent | Aprotic polar (e.g., DMF, DMSO) vs. nonpolar (e.g., toluene) | Solvent polarity can influence the solubility of reactants and the rate of reaction. |
| Temperature | Room temperature to elevated temperatures (e.g., 150°C) | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. researchgate.net |
| Catalyst | Phase transfer catalysts, Lewis acids, or transition metals (e.g., Palladium on carbon for reductive amination) | Catalysts can enhance reaction rates and selectivity. For instance, palladium on carbon is effective for hydrogenation steps. chemicalbook.com |
| Base | Inorganic (e.g., K2CO3, NaH) vs. organic (e.g., triethylamine) | A base is often required to scavenge protons generated during the reaction, driving the equilibrium towards the product. researchgate.net |
| Reducing Agent | (for reductive amination) Sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation | The choice of reducing agent can affect the selectivity and efficiency of the reduction of imine intermediates. |
The principles of green chemistry are increasingly being applied to the synthesis of diamines to reduce environmental impact. asm.org This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to improve atom economy. mdpi.com
For the synthesis of this compound, green approaches could involve:
Catalytic Hydrogenation: Utilizing catalytic hydrogenation with a recyclable catalyst (e.g., Pd/C) for reductive amination steps, replacing stoichiometric metal hydride reagents. chemicalbook.com
Solvent Selection: Employing greener solvents such as water, ethanol, or supercritical CO2, or performing the reaction under solvent-free conditions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Nucleophilic aromatic substitution for hydrogen (NASH) is an example of a reaction that improves atom economy. scranton.edu
Biosynthesis is also an emerging green approach for producing diamines, although it is currently more established for aliphatic diamines. asm.org
Functionalization and Derivatization of the this compound Moiety
The chemical reactivity of this compound allows for various functionalization and derivatization reactions, primarily targeting the aromatic ring and the amine functionalities.
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating amino groups. wikipedia.org Both the primary amine (-NH2) and the tertiary amine (-N(CH3)(C4H9)) are ortho-, para-directing groups. Since the para position is already substituted, electrophilic substitution is expected to occur at the positions ortho to the amino groups.
The N-butyl-N-methylamino group is a stronger activating group than the primary amino group. Therefore, electrophilic substitution will predominantly occur at the positions ortho to the N-butyl-N-methylamino group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.org
The nitrogen atoms of the primary and tertiary amino groups in this compound are nucleophilic and can undergo a variety of reactions.
Acylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. N-acetylation of p-phenylenediamine is a known metabolic pathway. nih.gov Selective acylation of the primary amine over the more sterically hindered tertiary amine can likely be achieved by controlling the reaction conditions.
Carbamoylation: Reaction with isocyanates will lead to the formation of urea (B33335) derivatives. Again, the primary amine is expected to be more reactive.
Additional Alkylation: The primary amino group can be further alkylated to a secondary or tertiary amine using alkyl halides. The existing tertiary amine can also undergo quaternization to form a quaternary ammonium (B1175870) salt, although this typically requires harsher conditions. Further N-alkylation can be achieved using alcohols in the presence of a suitable catalyst. researchgate.net
These modifications can significantly alter the physical and chemical properties of the parent molecule, including its solubility, reactivity, and potential applications.
Stereoselective Synthesis of Chiral Analogues (if applicable)
The molecule this compound itself is achiral. However, chiral analogues could be synthesized. Chirality could be introduced by using a chiral butyl group, for example, by starting with a chiral butyl halide or alcohol for the alkylation step. For instance, (S)-2-butanol could be used to introduce a chiral (S)-sec-butyl group.
The stereoselective synthesis of chiral diamines is an active area of research, particularly for their application as chiral ligands in asymmetric catalysis. organic-chemistry.orgresearchgate.net While specific methods for the stereoselective synthesis of chiral analogues of this compound are not documented, general strategies for the synthesis of chiral amines could be applied. These include the use of chiral auxiliaries, asymmetric reduction of imines, or enzymatic methods.
A general approach to preparing enantiomerically pure sulfinamides involves the reaction of arylsulfinyl chlorides with a chiral amine, which could be a potential derivatization route for a chiral analogue of the target compound. researchgate.net
Theoretical and Computational Investigations of 1 N Butyl 1 N Methylbenzene 1,4 Diamine
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are employed to model the electronic distribution within a molecule, which is fundamental to understanding its stability, reactivity, and properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the optimized geometry and electronic properties of molecules like 1-N-butyl-1-N-methylbenzene-1,4-diamine. DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. researchgate.netbookpi.org
For this compound, DFT studies would likely focus on how the N-butyl and N-methyl substituents influence the geometry of the p-phenylenediamine (B122844) core. The electron-donating nature of the amino groups is expected to affect the aromaticity and bond lengths within the benzene (B151609) ring. Geometries are typically optimized using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. bookpi.org
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar aromatic amines.
| Parameter | Predicted Value |
|---|---|
| C-N (butyl-methylamino) Bond Length | ~1.39 Å |
| C-N (amino) Bond Length | ~1.41 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |
| C-N-C (butyl-methylamino) Bond Angle | ~118° |
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show significant negative potential around the nitrogen atoms of the diamine groups, highlighting them as primary sites for protonation and interaction with electrophiles.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. bookpi.org For an aromatic diamine, the HOMO is typically a π-orbital delocalized over the benzene ring and the nitrogen atoms, while the LUMO is a π*-antibonding orbital.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table contains hypothetical data based on typical DFT calculations for substituted phenylenediamines.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.1 eV | Primarily located on the phenylenediamine ring and nitrogen lone pairs. |
| LUMO | -0.8 eV | Delocalized π* orbital over the aromatic system. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the butyl and methyl groups attached to one of the nitrogen atoms allows this compound to exist in multiple conformations, which can significantly impact its physical and chemical properties.
Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them. For this molecule, key degrees of freedom include the rotation around the C(aromatic)-N bond and the various C-C bonds within the butyl chain. Different spatial arrangements of the alkyl groups relative to the benzene ring will have different steric energies, leading to a complex energetic landscape. unam.mx Computational methods can systematically scan these rotational barriers to map out the potential energy surface and identify the most stable, low-energy conformers. nih.gov It is expected that conformers minimizing steric hindrance between the alkyl chains and the aromatic ring will be energetically favored.
The presence of a solvent can alter the conformational preferences and dynamics of a molecule. Solvation models, either implicit (treating the solvent as a continuum) or explicit (including individual solvent molecules), are used in computational studies to simulate these effects. researchgate.net For this compound, polar solvents are likely to stabilize conformers with larger dipole moments.
Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of the molecule, including its conformational changes in a solvent environment. researchgate.netchemrxiv.org By simulating the motion of atoms over time, MD provides insights into how the molecule explores its conformational space and interacts with surrounding solvent molecules. These simulations can reveal the average conformation in solution and the timescales of conformational transitions.
Prediction of Spectroscopic Signatures
Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of new compounds. DFT and its time-dependent extension (TD-DFT) are particularly useful for this purpose. nih.gov
NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy by calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure. nih.gov
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental IR and Raman data to identify characteristic functional group vibrations.
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, providing information about its absorption spectrum. For this compound, the calculations would likely predict strong π-π* transitions characteristic of substituted aromatic systems.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data based on typical computational results for analogous molecules.
| Spectroscopy Type | Predicted Signature |
|---|---|
| 1H NMR | Aromatic protons: 6.5-7.2 ppm; N-CH2 (butyl): ~3.2 ppm; N-CH3: ~2.9 ppm |
| 13C NMR | Aromatic carbons: 115-150 ppm; N-CH2 (butyl): ~50 ppm; N-CH3: ~40 ppm |
| IR Spectroscopy | N-H stretch: ~3350-3450 cm-1; C-H (aromatic) stretch: ~3050 cm-1; C-N stretch: ~1250-1350 cm-1 |
Computational Vibrational Spectroscopy (e.g., Infrared, Raman)
Computational vibrational spectroscopy, utilizing methods such as Density Functional Theory (DFT), serves as a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. biointerfaceresearch.comcore.ac.uk These theoretical predictions are invaluable for interpreting experimental spectra, assigning vibrational modes to specific molecular motions, and gaining a deeper understanding of molecular structure and bonding. nih.govmdpi.com The process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies and their corresponding intensities. researchgate.net
The predicted spectra would exhibit characteristic bands corresponding to the vibrations of different functional groups within the this compound molecule. These would include:
N-H stretching vibrations: Expected in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methyl groups would be observed just below 3000 cm⁻¹.
C=C stretching vibrations: Characteristic of the benzene ring, these bands are expected in the 1400-1600 cm⁻¹ region.
N-H bending vibrations: Typically found around 1600 cm⁻¹.
C-N stretching vibrations: These would appear in the fingerprint region, generally between 1200 and 1350 cm⁻¹.
CH₂ and CH₃ bending vibrations: Expected in the 1350-1480 cm⁻¹ range.
A hypothetical data table based on typical vibrational frequencies for similar aromatic amines is presented below to illustrate how such data would be organized.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |
| N-H Stretch | 3450 | High | Moderate |
| Aromatic C-H Stretch | 3100 - 3000 | Moderate | High |
| Aliphatic C-H Stretch | 2980 - 2850 | High | High |
| C=C Aromatic Ring Stretch | 1620 - 1450 | High | High |
| N-H Bend | 1600 | Moderate | Low |
| CH₂/CH₃ Bend | 1470 - 1370 | Moderate | Moderate |
| C-N Stretch | 1350 - 1200 | High | Moderate |
Note: This table is illustrative and not based on actual computed data for this compound.
Reaction Mechanisms and Kinetics of 1 N Butyl 1 N Methylbenzene 1,4 Diamine
Oxidative Coupling Reactions and Polymerization Pathways
Substituted p-phenylenediamines, such as 1-N-butyl-1-N-methylbenzene-1,4-diamine, are known to undergo oxidative coupling reactions, which can lead to the formation of dimeric and polymeric structures. These reactions are of significant interest for the synthesis of functional materials, including conductive polymers.
Electrochemical Oxidation Studies
The electrochemical oxidation of p-phenylenediamine (B122844) derivatives typically proceeds through two separate one-electron transfer steps in aprotic solvents. researchgate.net While specific studies on this compound are not extensively documented, the behavior of structurally similar N,N-diethyl-p-phenylenediamine provides valuable insights. Its electrochemical oxidation in dimethylformamide shows two reversible waves, suggesting the formation of a stable cation radical and subsequently a dication. researchgate.net This process can be described by an ECrevECE reaction mechanism, where 'E' represents an electron transfer step and 'C' a chemical reaction step. researchgate.net
The first oxidation potential of N,N'-substituted p-phenylenediamines is notably influenced by the nature of the substituents on the nitrogen atoms. researchgate.net For this compound, the presence of both a butyl and a methyl group on one of the nitrogen atoms would be expected to influence its redox potential compared to symmetrically substituted analogs.
Mechanistic Investigations of Polymeric Product Formation (e.g., polyanilines, polyimines)
The oxidative polymerization of p-phenylenediamines can lead to the formation of polymers with structures analogous to polyaniline. The reaction mechanism generally involves the initial formation of a cation radical, which can then couple with another radical or a neutral monomer. The structure and properties of the resulting polymer are highly dependent on the reaction conditions, such as the acidity of the medium. bohrium.com
For substituted p-phenylenediamines, the substituents can influence the polymerization pathway and the final polymer structure. In the case of this compound, the N-butyl and N-methyl groups would likely affect the regioselectivity of the coupling reactions, potentially leading to polymers with different linkage patterns compared to unsubstituted poly(p-phenylenediamine). The steric hindrance from the alkyl groups might also influence the planarity and conjugation length of the polymer chains.
Research on the polymerization of various p-phenylenediamine derivatives has shown that both ladder-like and polyaniline-like structural units can be formed. bohrium.com The polymerization of N-substituted phenylenediamines can also be a strategy to improve the solubility of the resulting polymers. researchgate.net
Reactions with Carbonyl Compounds: Imine Formation and Condensation Reactions
Aromatic amines, including p-phenylenediamine derivatives, readily react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is a condensation process involving the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
For this compound, the primary amine group (-NH2) is expected to be more reactive towards carbonyl compounds than the tertiary amine group (-N(CH3)(C4H9)). The reaction with an aldehyde or ketone would thus primarily occur at the unsubstituted amino group to form an N-substituted imine.
The general mechanism for imine formation is as follows:
Nucleophilic addition of the primary amine to the carbonyl carbon to form a carbinolamine intermediate.
Proton transfer from the nitrogen to the oxygen atom.
Dehydration of the carbinolamine to form the imine.
This reaction is typically catalyzed by acid or base. In some cases, the initially formed imine can participate in further reactions, such as cyclization, particularly with dicarbonyl compounds or in the presence of ortho-substituents. nih.gov While specific kinetic data for this compound is not available, the reaction rates are generally influenced by the steric and electronic properties of both the amine and the carbonyl compound.
Acid-Base Equilibria and Protonation/Deprotonation Dynamics
This compound possesses two basic nitrogen atoms and can therefore participate in acid-base equilibria. The basicity of the two amino groups is different due to the different substitution patterns. The primary amino group is expected to have a different pKb value than the tertiary N-butyl-N-methylamino group.
The proton affinity of the nitrogen atoms in p-phenylenediamine derivatives plays a crucial role in their chemical reactivity, including hydrolysis rates. acs.org Protonation of the amine nitrogen is a key step in many reactions. The equilibrium between the protonated and deprotonated forms can be described by the following equations:
H₂N-C₆H₄-N(CH₃)(C₄H₉) + H₃O⁺ ⇌ H₃N⁺-C₆H₄-N(CH₃)(C₄H₉) + H₂O H₃N⁺-C₆H₄-N(CH₃)(C₄H₉) + H₃O⁺ ⇌ H₃N⁺-C₆H₄-NH⁺(CH₃)(C₄H₉) + H₂O
The pKa values of the conjugate acids determine the predominant species at a given pH. Computational tools can be used to estimate the pKa values of such compounds, providing insight into their acid-base behavior. acs.org
Ligand-Binding Dynamics and Coordination Chemistry
The nitrogen atoms in this compound have lone pairs of electrons and can therefore act as ligands in coordination complexes with metal ions. As a diamine, it has the potential to act as a bidentate ligand, chelating to a metal center through both nitrogen atoms to form a stable ring structure.
However, the steric bulk of the butyl and methyl groups on one nitrogen atom may hinder its ability to coordinate to a metal center, especially if the metal ion is small or already has other bulky ligands. In such cases, this compound might act as a monodentate ligand, coordinating through the less sterically hindered primary amino group.
The formation of coordination complexes can be represented by the general equation:
Mⁿ⁺ + L ⇌ [M(L)]ⁿ⁺
where Mⁿ⁺ is a metal ion and L is the ligand. The stability of the resulting complex is described by its formation constant (Kf). The coordination chemistry of p-phenylenediamines is an active area of research, with applications in catalysis and materials science.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 N Butyl 1 N Methylbenzene 1,4 Diamine
High-Resolution Mass Spectrometry for Comprehensive Product Profiling
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the nontarget analysis and profiling of complex mixtures containing p-phenylenediamine (B122844) (PPD) derivatives like 1-N-butyl-1-N-methylbenzene-1,4-diamine. nih.gov This technique is instrumental in identifying and characterizing a wide array of transformation and degradation products that may form under various environmental or industrial conditions.
Research on related N,N'-disubstituted p-phenylenediamines has demonstrated the power of LC-HRMS to identify oxidation derivatives such as p-phenylenediamine-quinones (PPDQs). nih.govacs.orgnih.gov These studies have successfully found and elucidated dozens of product formulas, including not only PPDQs but also PPD-phenols (PPDPs) and PPD-hydroxy-quinones (PPDHQs). nih.gov The analytical strategy involves leveraging the distinct ionization behaviors of these compounds in both positive and negative electrospray ionization modes, along with their specific carbon isotopologue distributions, to confirm elemental compositions with high accuracy. nih.gov
For this compound, HRMS would enable the creation of a comprehensive product profile following exposure to oxidative stress. The high mass accuracy of instruments like the Orbitrap or FT-ICR MS allows for the confident assignment of molecular formulas to detected ions, which is the first step in structural elucidation. Fragmentation analysis (MS/MS) further helps in pinpointing the exact structure of unknown transformation products.
Table 1: Representative HRMS Data for Potential Oxidation Products
| Putative Product | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z | Mass Accuracy (ppm) |
| This compound | C₁₁H₁₈N₂ | 179.1543 | 179.1541 | -1.1 |
| Corresponding Quinoneimine | C₁₁H₁₆N₂O | 193.1335 | 193.1332 | -1.6 |
| Corresponding Quinone | C₁₁H₁₆N₂O₂ | 209.1285 | 209.1280 | -2.4 |
| Hydroxylated Derivative | C₁₁H₁₈N₂O | 195.1492 | 195.1489 | -1.5 |
Note: This table is illustrative and contains hypothetical data based on the expected reactivity of the parent compound.
Advanced NMR Techniques for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. While one-dimensional ¹H and ¹³C NMR provide foundational information, the complexity of derivatives formed from this compound necessitates the use of advanced 2D NMR techniques. ipb.ptresearchgate.net These methods resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.
The structural confirmation of complex derivatives, such as those resulting from condensation or cycloaddition reactions, would employ a combination of 2D NMR experiments: researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling systems within the butyl group, the methyl group, and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments, such as linking the alkyl substituents to the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net
The application of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, even in structurally complex and novel derivatives. nih.gov
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-CH₃ | 2.85 (s, 3H) | 40.5 | C-1, C-2, C-6 |
| N-CH₂- | 3.20 (t, 2H) | 52.1 | C-1, N-CH₂-CH₂ |
| -CH₂-CH₂- | 1.55 (m, 2H) | 29.8 | N-CH₂-, -CH₂-CH₃ |
| -CH₂-CH₃ | 1.35 (m, 2H) | 20.3 | N-CH₂-CH₂-, -CH₃ |
| -CH₃ | 0.95 (t, 3H) | 14.0 | -CH₂-CH₃ |
| Aromatic C-2,6 | 6.70 (d, 2H) | 115.2 | C-4, C-1 |
| Aromatic C-3,5 | 6.85 (d, 2H) | 118.9 | C-1, C-4 |
| Aromatic C-1 | - | 145.0 | N-CH₃, N-CH₂-, C-3,5 |
| Aromatic C-4 | - | 138.6 | C-2,6 |
Note: This table illustrates the type of data obtained from 2D NMR for a hypothetical derivative of the target compound.
X-ray Crystallography of Co-crystals and Metal Complexes Involving the Diamine
X-ray crystallography provides definitive, high-resolution structural information by mapping electron density in a single crystal. For this compound, this technique can be applied to its co-crystals or, more commonly, to metal complexes formed through coordination chemistry. Phenylenediamines are well-known ligands that coordinate with various metal ions, forming stable complexes. researchgate.netresearchgate.net
The synthesis of metal complexes with transition metals like nickel(II), cadmium(II), or copper(II) would involve reacting the diamine with a suitable metal salt. nih.govnih.gov The resulting crystals can be analyzed to determine:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the diamine ligand within the complex.
Coordination Environment: The geometry around the metal center (e.g., octahedral, tetrahedral, square planar) and the coordination mode of the diamine (e.g., monodentate or bidentate).
Supramolecular Structure: The packing of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonding and π-π stacking, which govern the material's bulk properties. nih.gov
This information is invaluable for understanding the ligand's conformational preferences and its interactions with other chemical species, which is fundamental in materials science and coordination chemistry. researchgate.net
Table 3: Representative Crystallographic Data for a Hypothetical Metal Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.53 |
| b (Å) | 15.21 |
| c (Å) | 9.88 |
| β (°) | 98.5 |
| Volume (ų) | 1565.2 |
| Z (molecules/unit cell) | 4 |
| Metal-N1 Bond Length (Å) | 2.05 |
| Metal-N4 Bond Length (Å) | 2.08 |
Note: This table presents plausible crystallographic parameters for a hypothetical coordination complex.
Spectroelectrochemical Studies of Redox Processes in Solution
Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements to study the properties of electrogenerated species in real-time. For N,N'-disubstituted p-phenylenediamines, which are known for their rich redox chemistry, this technique is particularly insightful. acs.org The oxidation of the p-phenylenediamine core is a stepwise process involving electron and proton transfers. researchgate.net
By applying a potential to a solution of this compound in an optically transparent thin-layer electrochemical (OTTLE) cell, one can monitor the changes in its UV-Visible or Raman spectrum as a function of the applied potential. This allows for the direct characterization of transient intermediates. The typical oxidation pathway for a p-phenylenediamine involves two sequential one-electron transfers: researchgate.net
First Oxidation: The neutral diamine is oxidized to a stable semiquinone radical cation. This species often has a distinct and intense absorption in the visible region of the spectrum.
Second Oxidation: Further oxidation of the radical cation leads to the formation of a quinonediimine species.
In situ UV-Vis and Raman spectroscopies can characterize these electrogenerated species. researchgate.net The resulting data provide crucial information on the kinetics of the redox reactions, the stability of the intermediates, and the mechanism of electron and proton transfers that occur during the oxidation process. researchgate.net
Table 4: Spectroelectrochemical Data for the Oxidation of a p-Phenylenediamine Derivative
| Species | E½ (V vs. Ag/AgCl) | λ_max (nm) | Spectroscopic Identity |
| Neutral Diamine | - | 295 | Parent Compound |
| Semiquinone Radical Cation | +0.25 | 480, 515 | One-electron oxidation product |
| Quinonediimine | +0.70 | 450 | Two-electron oxidation product |
Note: This table is based on representative data for N,N'-disubstituted p-phenylenediamines and illustrates the expected findings for the target compound. researchgate.net
Applications of 1 N Butyl 1 N Methylbenzene 1,4 Diamine in Materials Science and Engineering
Role as a Monomer in Polymer Synthesis
There is currently no available scientific literature detailing the use of 1-N-butyl-1-N-methylbenzene-1,4-diamine as a monomer in polymer synthesis.
Polyimide and Polyamide Synthesis Utilizing the Diamine
The synthesis of polyimides and polyamides typically involves the condensation reaction of a diamine with a dianhydride or a diacid chloride, respectively. The properties of the resulting polymer are highly dependent on the chemical structure of the monomers. While numerous studies have explored the synthesis of polyimides and polyamides from various substituted p-phenylenediamines to achieve desired properties like improved solubility and processability, there are no specific reports found on the utilization of this compound for this purpose.
Design of Functional Polymers for Electronic or Optical Applications
Aromatic diamines are often incorporated into polymers designed for electronic and optical applications due to their electron-donating properties. The specific substituents on the amine groups can modulate these properties. However, there is a lack of research on the design and synthesis of functional polymers with specific electronic or optical properties derived from this compound.
Development of Dye-Sensitized Materials Incorporating Diamine Derivatives
Derivatives of p-phenylenediamine (B122844) can be used in the development of dye-sensitized materials, often as part of the dye molecule or as an additive in the electrolyte. These components play a crucial role in the charge transfer processes within dye-sensitized solar cells. Despite the potential for this compound derivatives to be explored in this context, there is no published research detailing their incorporation into dye-sensitized materials.
Applications of 1 N Butyl 1 N Methylbenzene 1,4 Diamine in Catalysis and Organic Synthesis
Use as a Ligand in Transition Metal Catalysis
There is no published research on the use of 1-N-butyl-1-N-methylbenzene-1,4-diamine as a ligand in transition metal catalysis. The potential for the two nitrogen atoms in the molecule to coordinate with transition metals can be inferred from the general behavior of diamine compounds. However, no studies have been found that describe the synthesis, characterization, or catalytic activity of any metal complexes involving this specific ligand. Consequently, no data is available on the types of catalytic reactions it might promote, the metals it may coordinate with, or the efficiency and selectivity of such hypothetical catalytic systems.
Organocatalytic Applications of this compound and its Derivatives
The field of organocatalysis often utilizes chiral amines and their derivatives to catalyze a variety of organic reactions. A search for the application of this compound or its derivatives in this capacity has not returned any relevant studies. There are no reports of its use as a catalyst for reactions such as asymmetric aldol (B89426) additions, Michael reactions, or Mannich reactions, which are common applications for organocatalysts. Therefore, no data on its catalytic performance, substrate scope, or mechanistic insights can be provided.
Role as a Key Intermediate in Multi-step Organic Transformations
In organic synthesis, molecules with multiple functional groups, such as this compound, can serve as versatile building blocks for the construction of more complex molecules. However, a thorough review of the literature did not reveal any published synthetic routes where this compound is utilized as a key intermediate. Its potential for derivatization at the two distinct amine sites and on the aromatic ring is clear from its structure, but there are no documented examples of its application in the total synthesis of natural products, pharmaceuticals, or other complex organic targets.
Environmental Chemistry and Degradation Studies of 1 N Butyl 1 N Methylbenzene 1,4 Diamine
Photodegradation Pathways in Aquatic Systems
The photodegradation of substituted p-phenylenediamines in aquatic environments is a significant transformation pathway. researchgate.net While direct photolysis can occur, the process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.org The general reactivity of PPDs suggests that 1-N-butyl-1-N-methylbenzene-1,4-diamine would also be susceptible to photochemical degradation.
The primary photodegradation pathway for many PPDs involves the oxidation of the diamine to form quinone-diimine and subsequently quinone derivatives. researchgate.netnih.gov For instance, the photodegradation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in water has been shown to proceed rapidly, especially under UV irradiation. researchgate.net It is plausible that this compound follows a similar pathway, initiated by the abstraction of a hydrogen atom from one of the amino groups, leading to the formation of a radical cation. This intermediate is then likely to be oxidized to the corresponding quinone-diimine.
Hydrolysis is another potential degradation pathway for PPDs in aquatic systems, with half-lives being compound-dependent. acs.org For some PPDs with aliphatic substituents, hydrolysis of the C-N bond can be a major initial transformation step. ufz.de The presence of dissolved organic matter can also influence photodegradation rates, sometimes increasing the formation of more toxic photolytic products.
Table 1: Postulated Photodegradation Products of this compound in Aquatic Systems
| Precursor Compound | Postulated Intermediate | Postulated Final Products | Influencing Factors |
| This compound | Radical cation, Quinone-diimine | Quinone derivatives, Hydroxylated byproducts | UV radiation, pH, Dissolved organic matter, Presence of reactive oxygen species |
Microbial Biotransformation Mechanisms
Microbial degradation is a crucial process in the environmental attenuation of organic pollutants, including aromatic amines. Studies on related compounds suggest that this compound is likely susceptible to microbial biotransformation. For example, bacterial strains such as Klebsiella pneumoniae and Acetobacter liquefaciens have been shown to degrade N,N'-dimethyl-p-phenylenediamine under aerobic conditions. nih.gov This suggests that microbial communities in soil and wastewater treatment systems could potentially metabolize this compound.
The initial steps in the microbial degradation of aromatic amines often involve oxidation of the amino groups, which can be catalyzed by monooxygenase or dioxygenase enzymes. This can lead to the formation of hydroxylated intermediates, which may then undergo ring cleavage. For some PPDs with aliphatic substituents, hydrolysis has been identified as a major initial biotransformation pathway. ufz.de Research on 6PPD has shown that it can be microbially degraded, with wastewater-activated sludge being a source of capable microorganisms. asu.edu
The efficiency of microbial degradation can be influenced by several environmental factors, including pH, temperature, and the availability of other carbon and nitrogen sources. nih.gov For instance, Klebsiella pneumoniae was found to efficiently degrade N,N'-dimethyl-p-phenylenediamine at a pH range of 6-8 and with low levels of carbon and nitrogen. nih.gov
Table 2: Key Factors in the Microbial Biotransformation of Structurally Similar PPDs
| Factor | Influence on Biotransformation | Relevant Microorganisms (from analogous compounds) |
| pH | Optimal degradation often occurs within a specific range (e.g., 6-8). | Klebsiella pneumoniae |
| Temperature | Affects microbial activity and enzyme kinetics. | Acetobacter liquefaciens |
| Nutrient Availability | Presence of other carbon and nitrogen sources can impact degradation rates. | Wastewater-activated sludge consortia |
| Aeration | Aerobic conditions are often necessary for initial oxidative steps. | Not specified |
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). researchgate.net These processes are particularly effective for the degradation of recalcitrant or toxic compounds like aromatic amines. Common AOPs include ozonation, UV/H₂O₂, and photocatalysis. nih.gov
The application of AOPs to wastewater containing aromatic amines has shown promising results. For instance, photocatalytic degradation of p-phenylenediamine (B122844) using TiO₂-coated microspheres has been demonstrated to be effective. nih.gov The hydroxyl radicals generated during these processes can attack the aromatic ring and the alkyl substituents of this compound, leading to its mineralization into carbon dioxide, water, and inorganic nitrogen.
The oxidation of PPDs can lead to the formation of various intermediates, including benzoquinone diimines, which can undergo further reactions. researchgate.net The efficiency of AOPs depends on factors such as the initial concentration of the pollutant, the dosage of the oxidant (e.g., ozone, H₂O₂), and the intensity of UV radiation. nih.gov
Table 3: Overview of Advanced Oxidation Processes for Aromatic Amine Degradation
| AOP Method | Primary Oxidant/Catalyst | Key Reaction Mechanism | Potential Byproducts |
| Photocatalysis | TiO₂, UV light | Generation of •OH radicals on the catalyst surface. | Hydroxylated intermediates, Quinones |
| Ozonation | Ozone (O₃) | Direct reaction with ozone and generation of •OH radicals. | Aldehydes, Carboxylic acids |
| UV/H₂O₂ | UV light, Hydrogen peroxide (H₂O₂) | Photolysis of H₂O₂ to form •OH radicals. | Short-chain organic acids |
Interactions of 1 N Butyl 1 N Methylbenzene 1,4 Diamine with Model Chemical Systems
Host-Guest Chemistry and Supramolecular Assembly Formation
Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the host-guest chemistry and supramolecular assembly formation of 1-N-butyl-1-N-methylbenzene-1,4-diamine. General principles of supramolecular chemistry suggest that aromatic diamines can participate in the formation of larger, ordered structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.
The structure of this compound, featuring a benzene (B151609) ring and two amine groups, provides potential sites for such interactions. The aromatic ring can engage in π-π stacking with other aromatic systems, a common driving force for the self-assembly of aromatic compounds into columnar or layered structures. The nitrogen atoms of the amine groups can act as hydrogen bond donors or acceptors, further stabilizing potential assemblies.
While specific host-guest relationships involving this compound have not been documented, it is conceivable that the molecule could act as a guest within the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or cucurbituril. The hydrophobic butyl and methyl groups, along with the benzene ring, could favor encapsulation within a nonpolar host cavity in an aqueous environment. Conversely, the amine functionalities could interact with polar portals of a host molecule. However, without experimental data, any discussion of specific host-guest complexes remains speculative.
Co-crystallization Strategies with Small Organic Molecules
Similar to the topic of supramolecular assembly, there is no specific research available in the public domain on the co-crystallization of this compound with other small organic molecules. Co-crystallization is a technique used to form a new crystalline solid that consists of two or more different molecules in the same crystal lattice in a stoichiometric ratio.
The formation of co-crystals is directed by the same non-covalent interactions that govern supramolecular assembly, primarily hydrogen bonding. The primary and tertiary amine groups on this compound offer potential sites for forming robust hydrogen bonds with suitable co-former molecules, such as carboxylic acids, amides, or phenols. These interactions could lead to the formation of a variety of supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions.
Given the lack of specific experimental studies, no data tables on co-crystal formation with this compound can be provided. The exploration of its co-crystallization behavior with various small organic molecules could be a valuable area for future research to modify its physicochemical properties.
Future Research Directions and Emerging Opportunities for 1 N Butyl 1 N Methylbenzene 1,4 Diamine
Exploration of Novel Synthetic Methodologies and Sustainable Production
The synthesis of N-alkylated aromatic amines is a cornerstone of modern organic chemistry, with a continuous drive towards greener and more efficient processes. For 1-N-butyl-1-N-methylbenzene-1,4-diamine, future research is anticipated to focus on moving beyond traditional alkylation methods, which often involve hazardous alkyl halides and generate significant waste.
A promising avenue lies in the adoption of catalytic N-alkylation techniques. The "borrowing hydrogen" or "hydrogen autotransfer" strategy stands out for its atom economy. nih.gov This method utilizes alcohols, which are often derived from renewable resources, as alkylating agents. nih.govrsc.org In this process, a metal catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then condenses with the amine. The resulting imine is subsequently reduced by the metal hydride, regenerating the catalyst and producing water as the primary byproduct. nih.govrsc.org Research into ruthenium and iridium-based catalysts has shown high efficiency for N-alkylation of aromatic amines under mild conditions. nih.govrsc.orgrsc.org
Another sustainable approach involves the use of dimethyl carbonate (DMC) as a methylating agent. DMC is an environmentally benign reagent, and its use in N-alkylation of amines has been demonstrated with high selectivity, releasing only methanol (B129727) and carbon dioxide as byproducts. nih.gov
Furthermore, one-step syntheses from readily available precursors are highly desirable. For instance, the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines in the presence of air has been shown to produce N,N′-dialkyl-p-phenylenediamines at room temperature with high atom economy. rsc.orgrsc.org Adapting such a multi-component cascade reaction could offer a streamlined and environmentally friendly route to this compound and its derivatives.
Future synthetic explorations could be summarized as follows:
| Synthetic Strategy | Alkylating Agent | Catalyst Examples | Key Advantages |
| Borrowing Hydrogen | Butanol, Methanol | Ruthenium, Iridium complexes | High atom economy, use of renewable alcohols, water as byproduct. nih.govrsc.org |
| Green Methylation | Dimethyl Carbonate | Biogenic Cu-Zr nanoparticles | Environmentally benign, high selectivity, non-toxic byproducts. nih.gov |
| One-Step Condensation | N/A (from precursors) | Aerial oxidation | High atom economy, mild reaction conditions, reduced waste. rsc.orgrsc.org |
Design of Advanced Materials with Tunable Properties
Para-phenylenediamines are fundamental building blocks for a wide range of materials, most notably high-performance polymers like aramids (e.g., Kevlar). wikipedia.org The introduction of N-butyl and N-methyl substituents on the p-phenylenediamine (B122844) core of this compound is expected to significantly influence its material properties.
The alkyl groups can enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for processability. tandfonline.comresearchgate.net This improved solubility facilitates the synthesis and characterization of new polymers. Research on poly(p-phenylenediamine) derivatives has shown that methyl substituents on the aromatic ring improve solubility in solvents like chloroform (B151607) and tetrahydrofuran. tandfonline.comtandfonline.com Similar effects can be anticipated for N-alkyl groups.
These substituents also impact the thermal and electronic properties of the polymers. While potentially lowering the melting point and thermal decomposition temperature compared to unsubstituted poly(p-phenylenediamines), they can also be tailored to fine-tune the electronic characteristics. tandfonline.comresearchgate.net The electron-donating nature of the alkyl groups can influence the conductivity and optical properties of the corresponding polymers, making them interesting candidates for electroactive and photoactive materials. rsc.org
Future research in this area will likely involve the polymerization of this compound with various diacyl chlorides or other monomers to create novel polyamides and other polymers. The resulting materials could find applications as:
Soluble conducting polymers: For use in printable electronics and sensors.
Antioxidants and antiozonants: Derivatives of p-phenylenediamine are widely used to protect rubber and other polymers from degradation. wikipedia.orgmdpi.com The specific butyl and methyl groups may offer unique performance characteristics in this regard.
Cross-linking agents: In the formation of covalent organic frameworks (COFs), which have applications in gas storage and separation. wikipedia.org
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental work is a powerful tool for accelerating materials discovery. For this compound, density functional theory (DFT) calculations can be employed to predict a range of properties before embarking on extensive experimental synthesis and characterization.
Computational studies can provide insights into:
Molecular geometry and electronic structure: Understanding how the butyl and methyl groups affect the planarity and electron distribution of the molecule.
Redox potentials: Substituted p-phenylenediamines are known for their interesting electrochemical properties, and computational methods can predict their oxidation potentials. researchgate.net
Reaction mechanisms: Modeling the pathways of novel synthetic routes to optimize reaction conditions.
Polymer properties: Predicting the conformational, thermal, and electronic properties of polymers derived from this diamine.
For instance, computational studies on the alkylation of DNA by diazonium ions derived from N-nitrosamines have provided crucial insights into their mutagenicity, demonstrating the power of these methods to link molecular structure to biological activity. nih.gov A similar approach could be used to predict the reactivity and potential toxicity of this compound and its metabolites.
Experimental validation of these computational predictions will be crucial. This would involve synthesizing the compound and its derivatives and characterizing their properties using techniques such as cyclic voltammetry, UV-vis spectroscopy, and thermal analysis. researchgate.net This integrated approach will enable a more rational design of new materials with desired properties.
Untapped Potential in Interdisciplinary Research Domains
The unique structure of this compound opens up possibilities for its application in a variety of interdisciplinary fields beyond polymer science.
Histology and Staining: Para-phenylenediamine is used as a histological stain for lipids like myelin. wikipedia.org The specific lipophilicity imparted by the butyl and methyl groups in this compound could lead to the development of novel staining agents with improved properties.
Environmental Science: Substituted p-phenylenediamines are used as antioxidants in tires and their transformation products are emerging environmental contaminants. mdpi.comresearchgate.net Research into the environmental fate, transport, and toxicity of this compound and its potential quinone derivatives will be an important area of study. mdpi.comnih.govnih.gov
Coordination Chemistry: Diamines are excellent ligands for metal ions. The N-alkylation in this compound could be used to tune the coordination properties and stability of metal complexes, with potential applications in catalysis and materials science.
The exploration of these and other interdisciplinary avenues will undoubtedly uncover new and exciting applications for this versatile molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-N-butyl-1-N-methylbenzene-1,4-diamine with high yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of benzene-1,4-diamine derivatives. For example, alkylation with butyl and methyl groups can be achieved using nucleophilic substitution reactions under anhydrous conditions. Catalysts like palladium or nickel complexes may enhance reaction efficiency. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substitution patterns and purity. Aromatic protons appear in the 6.5–7.5 ppm range, while alkyl groups (butyl/methyl) show signals at 0.8–1.5 ppm .
- X-ray Crystallography : Programs like SHELXL (for structure refinement) and ORTEP-3 (for visualization) are widely used. Unit cell parameters (e.g., a = 11.8 Å, b = 9.1 Å, c = 14.8 Å) and hydrogen-bonding networks can resolve structural ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation. Key precautions include:
- Use of fume hoods and nitrile gloves to avoid inhalation/skin contact.
- Storage in airtight containers away from oxidizers (e.g., KMnO) to prevent unintended reactions .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent, temperature) be optimized to minimize by-products during alkylation of benzene-1,4-diamine derivatives?
- Methodological Answer :
- Solvent Selection : Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) improve reaction homogeneity and reduce side reactions due to their non-volatile nature .
- Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity. Higher temperatures may promote over-alkylation .
Q. What strategies address contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning. For example, a BASF value of 0.3–0.4 indicates partial twinning .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve disorder in alkyl chains .
Q. How does this compound compare to structurally similar diamines in terms of electronic properties and reactivity?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl), indicating lower electron density compared to naphthalenyl-substituted analogs (1.2 V) .
- Substitution Reactions : Electrophilic substitution at the benzene ring is hindered by steric bulk from butyl/methyl groups, favoring para positions in nitration reactions .
Q. What computational modeling approaches predict the stability and tautomeric forms of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) optimizations show the enol-imine tautomer is 12 kcal/mol more stable than the keto-amine form.
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict aggregation behavior .
Q. What mechanisms explain the compound’s potential in organic electronics (e.g., electroluminescent devices)?
- Methodological Answer :
- Charge Transport Studies : Time-of-flight (TOF) measurements reveal hole mobility of ~10 cm/V·s, suitable for hole-transport layers.
- Device Fabrication : Incorporate into double-layer OLED structures with indium tin oxide (ITO) anodes and Mg:Ag cathodes. Efficiency correlates with annealing temperature (optimized at 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
